3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid
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Overview
Description
3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid is a complex organic compound with a molecular formula of C23H18N2O4 This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a benzo[h]quinoline moiety, and a methylbenzoic acid component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[h]quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the benzo[h]quinoline derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Coupling with 4-methylbenzoic acid: The final step involves the coupling of the ethoxycarbonyl-benzo[h]quinoline derivative with 4-methylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(Methoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid
- 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-chlorobenzoic acid
- 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-nitrobenzoic acid
Uniqueness
3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxycarbonyl group enhances its solubility and reactivity, while the benzo[h]quinoline moiety contributes to its potential as a fluorescent probe and therapeutic agent.
Properties
IUPAC Name |
3-[(3-ethoxycarbonylbenzo[h]quinolin-4-yl)amino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-3-30-24(29)19-13-25-21-17-7-5-4-6-15(17)10-11-18(21)22(19)26-20-12-16(23(27)28)9-8-14(20)2/h4-13H,3H2,1-2H3,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYUMPXXTFFVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C(=O)O)C)C=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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